molecular formula C6H11NO2 B15276365 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid

1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B15276365
M. Wt: 129.16 g/mol
InChI Key: VMHKEWYIGMOERT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring structure. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and a carboxylic acid group attached to the cyclopropane ring makes it an interesting subject for research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups that can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where reagents like alkyl halides or acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to changes in biological activity. The cyclopropane ring’s unique structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with both aminomethyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(aminomethyl)-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

VMHKEWYIGMOERT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CN)C(=O)O

Origin of Product

United States

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